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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase
(GAK). This document details the inhibitor's biochemical and cellular activity, selectivity profile,
and the key structural features driving its potency. Furthermore, it outlines the experimental
methodologies used for its characterization and visualizes the critical signaling pathways in
which GAK is involved.

Introduction to SGC-GAK-1 and its Target: GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that
plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated
endocytosis, a process essential for receptor internalization, nutrient uptake, and synaptic
vesicle recycling. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting and
activating the chaperone Hsc70.[1][2] Additionally, GAK is involved in the maintenance of
centrosome maturation and integrity, ensuring proper spindle formation and chromosome
segregation during mitosis.[3][4] Given its multifaceted roles, dysregulation of GAK has been
implicated in various diseases, including cancer and neurodegenerative disorders like
Parkinson's disease.[5]

SGC-GAK-1 is a potent, selective, and cell-active inhibitor developed as a chemical probe to
investigate the biological functions of GAK. It belongs to the 4-anilinoquinoline class of kinase
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inhibitors. Understanding the SAR of SGC-GAK-1 is critical for the development of more potent

and specific GAK inhibitors for therapeutic applications.

Quantitative Data on SGC-GAK-1 Activity and
Selectivity

The following tables summarize the key quantitative data for SGC-GAK-1, its negative control
SGC-GAK-1N, and its off-target RIPK2 control.

Table 1: In Vitro and In-Cellular Activity of SGC-GAK-1

Compound Target Assay Type Value Units Reference
SGC-GAK-1 GAK Ki 3.1 nM
SGC-GAK-1 GAK KD 19 nM
NanoBRET
SGC-GAK-1 GAK 110 nM
IC50
SGC-GAK- NanoBRET
GAK >50,000 nM
IN IC50
Table 2: Selectivity Profile of SGC-GAK-1
Selectivit
Compoun Assay . Referenc
Off-Target Value Units y (vs.
d Type
GAK KD)
SGC-GAK-
1 RIPK2 KD 110 nM ~58-fold
SGC-GAK- NanoBRET
RIPK2 360 nM ~3.3-fold
1 IC50

Table 3: Cellular Antiproliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines
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Cell Line IC50 (pM) Incubation Time Reference
LNCaP Potent Inhibition 48h or 72h
VCaP Potent Inhibition 48h or 72h
22Rv1 Potent Inhibition 48h or 72h
PC3 Minimal Effect 48h or 72h
DuU145 Minimal Effect 48h or 72h

Structure-Activity Relationship (SAR) of the 4-
Anilinoquinoline Scaffold

The development of SGC-GAK-1 involved the optimization of the 4-anilinoquinoline scaffold.
Key SAR insights include:

» Hinge-Binding Motif: The 4-anilinoquinoline core acts as a hinge-binder, forming crucial
hydrogen bonds with the kinase hinge region in the ATP-binding pocket.

 Anilino Substitutions: The substitution pattern on the aniline ring is a primary driver of both
potency and selectivity. The trimethoxyaniline moiety present in SGC-GAK-1 was found to
be optimal for GAK affinity.

e Quinoline Substitutions: Modifications to the quinoline ring system can modulate selectivity
against off-targets like RIPK2. For instance, unsubstituted quinolines showed improved
selectivity over those with methoxy groups at the 6- and 7-positions, albeit with reduced GAK
affinity. The 6-bromo substitution in SGC-GAK-1 contributes to its overall profile.

» Negative Control: The development of SGC-GAK-1N, a structurally related but inactive
analog, was crucial for validating that the observed cellular effects are due to GAK inhibition.
SGC-GAK-1N retains the core scaffold but has modifications that abolish its binding to GAK.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
SGC-GAK-1.
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KINOMEscan™ Assay for Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the
selectivity of kinase inhibitors.

o Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
kinase bound to the solid support is quantified using gPCR of the DNA tag.

e General Protocol:
o Kinases are tagged with a unique DNA identifier.

o An immobilized, non-biotinylated, active-site directed ligand is bound to streptavidin-
coated beads.

o The DNA-tagged kinase and the test compound (SGC-GAK-1) are incubated with the
ligand-coated beads.

o After incubation, the beads are washed to remove unbound components.
o The amount of kinase bound to the beads is quantified by qPCR.

o The results are reported as the percentage of the kinase that remains bound in the
presence of the test compound compared to a DMSO control. Dissociation constants (Kd)
are determined from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay
(Promega) is a live-cell assay to quantify compound binding to a specific protein target.

e Principle: The assay measures the binding of a test compound to a target protein fused to
NanoLuc® luciferase within intact cells. A fluorescent tracer that binds to the target protein is
used. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A competing
compound will displace the tracer, leading to a decrease in the BRET signal.

o Experimental Workflow:
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o Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the
full-length GAK protein fused to NanoLuc® luciferase at the N-terminus.

o Cell Plating: Transfected cells are plated in 96-well plates.

o Compound and Tracer Addition: Serial dilutions of SGC-GAK-1 or control compounds are
added to the cells, followed by the addition of the NanoBRET™ tracer.

o Substrate Addition and Signal Detection: A Nano-Glo® substrate and an extracellular
NanoLuc® inhibitor are added. The donor emission (460 nm) and acceptor emission (610
nm) are measured using a plate reader.

o Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the
donor emission. IC50 values are determined by plotting the BRET ratio against the
compound concentration.

Cellular Viability Assay

Cellular viability assays are used to determine the effect of a compound on cell proliferation.

e Principle: The assay measures the number of viable cells in culture after exposure to the test
compound. This is often done by quantifying ATP levels, which correlate with the number of
metabolically active cells.

o General Protocol (using CellTiter-Glo® as an example):

o Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates
at a predetermined density and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of SGC-GAK-1, SGC-GAK-
AN, or a vehicle control (DMSO).

o Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

o Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well,
which lyses the cells and provides the substrate for the luciferase reaction. The
luminescent signal is measured using a plate reader.
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o Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50
values are calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
involving GAK and a typical experimental workflow for inhibitor characterization.
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Caption: GAK's role in clathrin-mediated endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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